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Abstract

BAY-2413555 is a novel, potent, and selective positive allosteric modulator (PAM) of the
muscarinic acetylcholine receptor M2 (M2R). Developed by Bayer, it was investigated for the
treatment of heart failure with the aim of restoring cardiac autonomic balance by enhancing
parasympathetic signaling. The discovery of BAY-2413555 stemmed from a comprehensive
high-throughput screening campaign and subsequent lead optimization. Preclinical studies
demonstrated its potential to modulate heart rate without significant effects on blood pressure.
However, the clinical development program, including the Phase Ib REMOTE-HF study, was
prematurely terminated due to unexpected adverse findings in a chronic animal toxicology
study. This guide provides an in-depth technical overview of the discovery and development
history of BAY-2413555, detailing its mechanism of action, pharmacological properties, and the
experimental methodologies employed in its evaluation.

Introduction: The Rationale for M2R Modulation in
Heart Failure

Autonomic dysregulation, characterized by sympathetic overactivation and parasympathetic
withdrawal, is a key pathophysiological feature of heart failure. While therapies targeting the
sympathetic nervous system are well-established, there is a lack of pharmacological agents
that can restore parasympathetic tone. The M2 muscarinic acetylcholine receptor is the primary
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mediator of parasympathetic effects in the heart, regulating heart rate, atrioventricular
conduction, and atrial contractility. As a Gai-coupled receptor, its activation leads to a decrease
in intracellular cyclic AMP (cAMP) levels and the activation of G-protein-coupled inwardly
rectifying potassium channels (GIRK), resulting in membrane hyperpolarization and a reduced
heart rate.

Positive allosteric modulators (PAMs) of the M2R offer a promising therapeutic strategy. Unlike
direct agonists, PAMs do not activate the receptor themselves but enhance the affinity and/or
efficacy of the endogenous agonist, acetylcholine. This approach is expected to augment
physiological parasympathetic signaling in a more nuanced manner, potentially avoiding the
side effects associated with global receptor activation. BAY-2413555 was developed as a first-
in-class, selective M2R PAM to address this unmet medical need.

The Discovery of BAY-2413555

The journey to identify BAY-2413555 began with a high-throughput screening (HTS) campaign
of Bayer's extensive compound library. The aim was to identify novel chemical scaffolds that
exhibited positive allosteric modulation of the human M2R.

High-Throughput Screening (HTS)

The HTS was designed to detect compounds that could potentiate the effect of a low
concentration of acetylcholine on M2R activation.

Experimental Protocol: High-Throughput Screening (Calcium Fluorescence Assay)
o Objective: To identify positive allosteric modulators of the M2 muscarinic receptor.

o Assay Principle: A cell-based calcium fluorescence assay was employed. The M2 receptor,
which naturally couples to Gai, was co-expressed with a promiscuous G-protein alpha
subunit (Gal6) in a suitable host cell line (e.g., CHO or HEK293 cells). This forced coupling
redirects the M2R signal to the Gaq pathway, leading to an increase in intracellular calcium
upon receptor activation. This calcium influx can be detected by a fluorescent calcium
indicator.

o Methodology:
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o Cells expressing the M2R and Gal6 were seeded into multi-well plates.
o The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

o The compound library was screened at a fixed concentration in the presence of a sub-
maximal concentration (EC20-EC30) of acetylcholine.

o Changes in fluorescence intensity were measured using a plate reader. Compounds that
significantly increased the fluorescence signal compared to acetylcholine alone were
identified as potential PAMSs.

o Disclaimer: The specific details of the cell line, dye, and acetylcholine concentration used in
the screening for BAY-2413555 are not publicly available. The protocol described is a
generalized representation of such an assay.

Lead Optimization

Following the identification of initial "hits" from the HTS, a rigorous lead optimization process
was undertaken. This involved medicinal chemistry efforts to improve the potency, selectivity,
and pharmacokinetic properties of the initial chemical series. This iterative process of chemical
synthesis and biological testing ultimately led to the identification of BAY-2413555 as the
clinical candidate.

In Vitro Pharmacology

The pharmacological properties of BAY-2413555 were extensively characterized using a
variety of in vitro assays to determine its potency, selectivity, and mechanism of action.

Potency at the M2 Receptor

The potency of BAY-2413555 as an M2R PAM was determined using a functional assay that
measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, a
key downstream effector of M2R signaling in cardiomyocytes.

Experimental Protocol: M2R-GIRK Thallium Flux Assay

o Objective: To determine the functional potency of BAY-2413555 as a positive allosteric
modulator of the M2 receptor.
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e Assay Principle: This assay utilizes a cell line (e.g., HEK293) co-expressing the human M2R
and GIRK channels. Activation of the M2R by an agonist leads to the opening of GIRK
channels. The assay measures the influx of thallium ions (Tl+), a surrogate for potassium
ions (K+), through the activated GIRK channels using a thallium-sensitive fluorescent dye.
The increase in fluorescence is proportional to the degree of channel activation.

o Methodology:
o Cells expressing the M2R and GIRK channels were plated in multi-well plates.
o The cells were loaded with a thallium-sensitive fluorescent indicator dye.

o Cells were incubated with varying concentrations of BAY-2413555 in the presence of a
fixed, low concentration of acetylcholine.

o A thallium-containing buffer was added to initiate the influx.
o The change in fluorescence was measured over time using a kinetic plate reader.

o The EC50 value, representing the concentration of BAY-2413555 that produces 50% of
the maximal potentiation, was calculated.

o Disclaimer: The specific cell line, dye, and concentrations of acetylcholine and thallium used
in the characterization of BAY-2413555 are not publicly available. This protocol represents a
general method for such an assay.

Selectivity Profile

A critical aspect of the development of BAY-2413555 was its selectivity for the M2R over other
muscarinic receptor subtypes (M1, M3, M4, and M5) to minimize off-target effects.

Table 1: In Vitro Potency and Selectivity of BAY-2413555
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Parameter Receptor Assay Value

M2R-GIRK Thallium
Potency Human M2 Fi EC50 = 2.0 nM
ux

Human M2 Radioligand Binding Kd =17 nM

Highly Selective

o Human M1, M3, M4, N (Specific Ki or IC50
Selectivity Not Specified )
M5 values not publicly
available)

Preclinical Development

Prior to human trials, BAY-2413555 underwent extensive preclinical evaluation in various
animal models to assess its pharmacokinetics and pharmacodynamics.

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in rats, dogs, and monkeys to understand the
absorption, distribution, metabolism, and excretion (ADME) properties of BAY-2413555.

Table 2: Preclinical Pharmacokinetic Parameters of BAY-2413555

Route of . L
) o Bioavailabil
Species Administrat Cmax Tmax AUC .
) ity (F%)
ion
oral / Data not Data not Data not Data not
ra
Rat publicly publicly publicly publicly
Intravenous ] ] ) )
available available available available
oral/ Data not Data not Data not Data not
ra
Dog publicly publicly publicly publicly
Intravenous
available available available available
oral / Data not Data not Data not Data not
ra
Monkey publicly publicly publicly publicly
Intravenous ) ) ] )
available available available available
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Note: While preclinical pharmacokinetic studies were conducted, the specific quantitative data
are not available in the public domain.

Preclinical Pharmacodynamics and Safety
Pharmacology

In vivo studies in animal models were performed to evaluate the effects of BAY-2413555 on
cardiovascular parameters. These studies demonstrated a dose-dependent reduction in heart
rate without significant effects on mean arterial blood pressure.

Clinical Development

Based on the promising preclinical data, BAY-2413555 advanced into clinical development for
the treatment of heart failure with reduced ejection fraction (HFrEF).

Phase | Clinical Trial (REMOTE-HF)

A Phase Ib, multicenter, double-blind, randomized, placebo-controlled dose-titration study,
known as REMOTE-HF (NCT05532046), was initiated to evaluate the safety, tolerability, and
pharmacokinetics of BAY-2413555 in patients with HFrEF who were already on beta-blocker
therapy and had an implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy
(CRT) device.

Table 3: Clinical Trial Details for BAY-2413555 (REMOTE-HF)

Parameter Description
Clinical Trial Identifier NCT05532046
Phase Ib

_ Multicenter, double-blind, randomized, placebo-
Study Design o
controlled, dose-titration

Heart failure with reduced ejection fraction

Patient Population
(NYHA Class I-1ll, LVEF < 45%)

Treatment Arms Placebo, BAY-2413555 (1.25 mg and 5 mg)

Primary Endpoint Safety and tolerability
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Early Termination of Clinical Development

In a significant setback, all ongoing clinical studies with BAY-2413555 were terminated
prematurely. The decision was based on new and unexpected preclinical findings from a
chronic toxicology study in monkeys, which revealed evidence of increased vascular
inflammation after long-term treatment. This finding led to a re-evaluation of the risk-benefit
profile for the intended long-term use in heart failure patients, which was no longer considered
favorable. It is important to note that comparable adverse events were not observed in the
REMOTE-HF study participants who had received treatment for a maximum of four weeks.
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Caption: M2 Muscarinic Receptor Signaling Pathway.

BAY-2413555 Drug Discovery and Development
Workflow
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Caption: BAY-2413555 Discovery and Development Workflow.
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Conclusion

BAY-2413555 emerged from a well-designed discovery and preclinical development program
as a promising, potent, and selective M2R PAM for the treatment of heart failure. Its
development highlighted the potential of allosteric modulation to achieve therapeutic benefit by
enhancing endogenous signaling pathways. However, the unforeseen preclinical toxicology
findings underscore the challenges and unpredictability inherent in drug development. The
story of BAY-2413555 provides valuable insights for the scientific community, emphasizing the
critical importance of long-term toxicology studies and the continuous assessment of the risk-
benefit profile of novel therapeutic agents. While the journey of BAY-2413555 has concluded,
the rationale for M2R modulation in cardiovascular disease remains a compelling area for
future research and drug discovery efforts.

 To cite this document: BenchChem. [The Discovery and Development of BAY-2413555: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619539#bay-2413555-discovery-and-
development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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